PPARγ Transactivation Potency: CAY10506 Versus Clinical Antidiabetic TZDs
CAY10506 transactivates human PPARγ with an EC50 of 10 µM in cellular reporter assays . In contrast, the clinical antidiabetic TZD rosiglitazone transactivates PPARγ with an EC50 of approximately 0.3-0.5 µM, representing a 20- to 33-fold higher potency [1]. This potency differential is mechanistically significant: CAY10506 operates in the micromolar range, consistent with its application as a research tool for radiosensitization studies where higher concentrations are required to elicit PPARγ-dependent ROS generation and apoptosis, rather than as a potent metabolic modulator.
| Evidence Dimension | PPARγ transactivation potency |
|---|---|
| Target Compound Data | EC50 = 10 µM |
| Comparator Or Baseline | Rosiglitazone: EC50 ≈ 0.3-0.5 µM |
| Quantified Difference | Rosiglitazone is 20- to 33-fold more potent than CAY10506 |
| Conditions | Human PPARγ transactivation reporter assay in cellular system |
Why This Matters
This potency difference defines distinct application domains: CAY10506 is not a metabolic tool but a micromolar-range PPARγ ligand optimized for cancer cell radiosensitization studies.
- [1] Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). J Biol Chem. 1995;270(22):12953-12956. PMID: 7768881. Rosiglitazone PPARγ EC50 ≈ 0.3-0.5 µM. View Source
